4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene
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Overview
Description
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxymethylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene typically involves the bromination of 1-methoxy-2-[(methoxymethyl)sulfanyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethylsulfanyl group can undergo metabolic transformations, potentially forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- **4-Bromo-2
Properties
Molecular Formula |
C9H11BrO2S |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-(methoxymethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
UWBDAMZBZUVUTH-UHFFFAOYSA-N |
Canonical SMILES |
COCSC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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